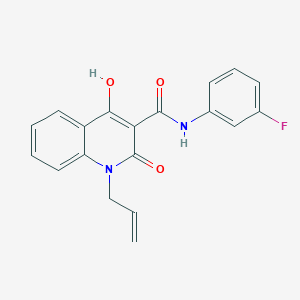

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

説明

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a 4-hydroxyquinolin-2-one derivative characterized by a 3-fluorophenyl carboxamide group at position 3 and an allyl (prop-2-en-1-yl) substituent at position 1 of the quinoline core. The allyl group and fluorinated aryl moiety may influence its pharmacokinetic and pharmacodynamic properties, such as metabolic stability, solubility, and target binding affinity.

特性

IUPAC Name |

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3/c1-2-10-22-15-9-4-3-8-14(15)17(23)16(19(22)25)18(24)21-13-7-5-6-12(20)11-13/h2-9,11,23H,1,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRZPFNFFAKBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with biological systems based on current research findings.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups:

- Fluorophenyl moiety : Enhances lipophilicity and may influence biological interactions.

- Hydroxyl group : Potentially contributes to hydrogen bonding in biological systems.

- Carboxamide linkage : May facilitate interactions with various biological targets.

This unique combination of structural elements suggests a promising profile for pharmacological activity.

Biological Activities

Research indicates that compounds with similar quinoline structures exhibit a range of biological activities, including:

- Antimicrobial properties : Quinoline derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory effects : Some studies suggest these compounds can modulate inflammatory pathways.

- Anticancer activity : The compound may inhibit cancer cell proliferation through various mechanisms.

Table 1: Summary of Biological Activities

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cell growth and survival.

- Cell Signaling Interference : It could disrupt cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

A study examining related quinoline derivatives reported significant anticancer activity. For instance, compounds with similar structures achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating potent bioactivity .

In another investigation focused on antibacterial properties, derivatives exhibited minimum inhibitory concentrations (MIC) that suggest effectiveness against resistant bacterial strains .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the quinoline core through cyclization reactions.

- Introduction of functional groups via electrophilic substitutions or coupling reactions.

Optimizing these methods can enhance yield and purity, making the compound more viable for biological testing .

Interaction Studies

Molecular docking studies suggest that this compound has a high binding affinity for several target proteins involved in cancer progression and inflammation. These studies utilize computational models to predict how the compound interacts at the molecular level, providing insights into its potential therapeutic applications .

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula: C18H15FN2O3

- Molecular Weight: 338.3 g/mol

The structure features a quinoline core, which is known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can activate the aryl hydrocarbon receptor (AhR), which plays a role in regulating cell proliferation and apoptosis in cancer cells. Studies have shown that activation of AhR can lead to the inhibition of tumor growth in various cancer models, including leukemia and prostate cancer .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease. The mechanism involves modulation of signaling pathways that govern inflammation .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells by reducing oxidative stress and inflammation associated with neurodegeneration .

Data Tables

Below is a summary table highlighting key findings from various studies on the applications of this compound:

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in human leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanism

A study published in Journal of Inflammation investigated the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and histological signs of inflammation compared to control groups, suggesting its potential therapeutic application in inflammatory conditions.

類似化合物との比較

Key Observations

Substituent Effects at Position 1: The allyl group in the target compound may enhance metabolic stability compared to ethyl or propyl groups due to its unsaturated bond, which could resist oxidative degradation .

Aryl Group Modifications :

- The 3-fluorophenyl group in the target compound offers electron-withdrawing effects, which may strengthen hydrogen bonding or dipole interactions with biological targets compared to 3-chlorophenyl (compound in ) or 3-methoxyphenyl () .

- Compound 12 ’s 3-pyridylmethyl group and 6,7-dimethoxy substitutions likely contribute to its superior analgesic activity (75.3% writhing reduction), suggesting that heteroaromatic and methoxy groups enhance receptor affinity or bioavailability .

Q & A

Basic: What are the recommended synthetic routes for N-(3-fluorophenyl)-4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide?

Methodological Answer:

A common approach involves multi-step condensation and cyclization reactions. For analogs, a typical synthesis begins with forming the quinoline core via acid-catalyzed cyclization of substituted anilines with β-ketoesters. The prop-2-en-1-yl (allyl) group can be introduced via alkylation using allyl bromide under basic conditions. Subsequent coupling of the 3-carboxamide group with 3-fluoroaniline is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt). Final purification involves recrystallization (DMF/ethanol) and HPLC (C18 column, methanol-water gradient) .

Key Steps:

- Cyclization: Acetic acid/sodium acetate reflux (2–4 h) for core formation .

- Allylation: K₂CO₃/DMF, 60°C, 12 h .

- Amidation: DCM, RT, 24 h with EDC .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies protons (e.g., allyl CH₂ at δ 4.5–5.2 ppm, fluorophenyl aromatic signals) and confirms regiochemistry.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., O–H···O interactions in the quinoline core) .

- IR : Confirms carbonyl (1670–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .

Advanced Tip: Use DFT calculations (Gaussian 09) to correlate experimental spectral data with theoretical vibrational modes .

Advanced: How can mechanistic studies resolve contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., IC₅₀ variations) often arise from assay conditions or impurities. Mitigation strategies:

- Purity Validation : Use HPLC-MS (≥95% purity) to exclude synthetic byproducts (e.g., de-allylated derivatives) .

- Comparative Assays : Re-test the compound alongside analogs (e.g., 4-chlorophenyl vs. 3-fluorophenyl derivatives) under standardized conditions (pH, serum concentration) .

- Computational Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., kinases), identifying structural determinants of activity .

Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

Poor aqueous solubility is common in quinoline carboxamides. Solutions include:

- Co-solvent Systems : Use DMSO/PEG-400 (≤5% v/v) to maintain compound stability .

- Nanoparticle Formulation : Prepare PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

- Salt Formation : Screen with HCl or sodium bicarbonate to improve crystallinity and dissolution .

Validation : Monitor solubility via UV-Vis spectroscopy (λmax ~300 nm) and dynamic light scattering (DLS) for nanoparticle size .

Advanced: How to optimize regioselectivity during allylation?

Methodological Answer:

Allylation at the N1 position competes with O-alkylation. Control via:

- Base Selection : K₂CO₃ (mild) favors N-alkylation, while stronger bases (NaH) may promote side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the quinoline nitrogen .

- Temperature : Lower temperatures (0–25°C) reduce kinetic competition for O-alkylation .

Analysis : Track reaction progress using TLC (silica, ethyl acetate/hexane) and isolate intermediates via flash chromatography .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers at –20°C, protected from light and moisture .

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during weighing .

- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .

Toxicity Screening : Conduct Ames test (bacterial reverse mutation) and MTT assay (HEK293 cells) for preliminary risk assessment .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h. Monitor degradation via LC-MS .

- Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds .

- Light Sensitivity : Expose to UV (365 nm) and assess photodegradation products using HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。